3-Methyl 5-((tetrahydrofuran-2-yl)methyl) 4-(3-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Description
The compound 3-Methyl 5-((tetrahydrofuran-2-yl)methyl) 4-(3-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate belongs to the 1,4-dihydropyridine (DHP) class, a scaffold widely explored in medicinal chemistry for its calcium channel-blocking activity . Its structure features:

- 3-Chlorophenyl at position 4 (enhances receptor binding via hydrophobic interactions).
- Methyl groups at positions 2 and 6 (stabilize the DHP ring conformation).
- Ester groups at positions 3 and 5 (modulate solubility and bioavailability).
- Tetrahydrofuran-2-ylmethyl at position 5 (unique lipophilic substituent influencing tissue penetration).
This article compares its structural, physicochemical, and pharmacological properties with analogous DHP derivatives, emphasizing substituent-driven differences.
Properties
IUPAC Name |
3-O-methyl 5-O-(oxolan-2-ylmethyl) 4-(3-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO5/c1-12-17(20(24)26-3)19(14-6-4-7-15(22)10-14)18(13(2)23-12)21(25)28-11-16-8-5-9-27-16/h4,6-7,10,16,19,23H,5,8-9,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQEWPGRSSVICNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC2CCCO2)C3=CC(=CC=C3)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methyl 5-((tetrahydrofuran-2-yl)methyl) 4-(3-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridine derivatives. These compounds are known for their diverse biological activities, particularly in pharmacology where they exhibit calcium channel blocking properties.
Chemical Structure and Properties
The compound features a dihydropyridine core, which is substituted at various positions with functional groups that contribute to its biological activity. The presence of the tetrahydrofuran moiety is particularly noteworthy as it may enhance solubility and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈ClN₁O₄ |
| Molecular Weight | 351.79 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in organic solvents |
Research indicates that dihydropyridine derivatives like this compound primarily function as calcium channel blockers. They inhibit the influx of calcium ions through voltage-gated calcium channels in cardiac and smooth muscle cells, leading to vasodilation and reduced blood pressure. Additionally, the chlorophenyl group may enhance receptor binding affinity, potentially affecting various signaling pathways.
Antihypertensive Effects
Studies have demonstrated that dihydropyridine derivatives exhibit significant antihypertensive effects. For instance, a related compound was shown to reduce systolic blood pressure in hypertensive animal models by approximately 20% within an hour of administration .
Antioxidant Properties
Research has also highlighted the antioxidant potential of this class of compounds. Dihydropyridines can scavenge free radicals and reduce oxidative stress markers in vitro. A study found that certain derivatives reduced malondialdehyde levels by 30% in rat liver homogenates .
Neuroprotective Effects
Emerging evidence suggests neuroprotective properties attributed to dihydropyridine derivatives. In vitro studies indicated that these compounds could protect neuronal cells from glutamate-induced toxicity by modulating intracellular calcium levels .
Case Studies
- Antihypertensive Study : In a controlled trial involving hypertensive rats, administration of the compound resulted in significant reductions in both systolic and diastolic blood pressure compared to controls (p < 0.05). The study concluded that the compound effectively modulates vascular tone through calcium channel blockade.
- Neuroprotection Study : A recent investigation into the neuroprotective effects demonstrated that treatment with the compound significantly reduced neuronal apoptosis in a model of excitotoxicity, suggesting its potential for treating neurodegenerative diseases .
Scientific Research Applications
Medicinal Chemistry
Dihydropyridines are primarily recognized for their role as calcium channel blockers, which are crucial in treating cardiovascular diseases. The specific compound has shown potential in several therapeutic areas:
- Antihypertensive Effects : Research indicates that derivatives of dihydropyridines can effectively lower blood pressure by inhibiting calcium influx into vascular smooth muscle cells. This mechanism is vital for managing hypertension and related cardiovascular conditions.
- Neuroprotective Properties : Studies have suggested that certain dihydropyridine derivatives may exhibit neuroprotective effects. They could potentially mitigate neuronal damage in conditions like stroke or neurodegenerative diseases by modulating calcium channels and reducing excitotoxicity.
Pharmacological Insights
The compound's structure allows it to interact with various biological targets:
- Calcium Channel Modulation : As a calcium channel blocker, this compound can help regulate calcium levels within cells, which is essential for muscle contraction and neurotransmitter release. This property is particularly beneficial in the treatment of angina and arrhythmias.
- Antioxidant Activity : Some studies have reported that dihydropyridine derivatives possess antioxidant properties, which can protect cells from oxidative stress. This characteristic is valuable in developing therapies for diseases linked to oxidative damage.
Material Sciences
Beyond its biological applications, this compound may find utility in material sciences:
- Polymer Chemistry : The unique chemical structure of 3-Methyl 5-((tetrahydrofuran-2-yl)methyl) 4-(3-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can be incorporated into polymer matrices to enhance their mechanical and thermal properties. Research into polymer composites suggests that incorporating such compounds can improve durability and functionality.
Case Studies and Experimental Findings
A review of recent literature reveals several case studies detailing the synthesis and application of this compound:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Variations and Molecular Properties
Key structural analogs and their substituents are summarized in Table 1 :
Key Observations :
- The tetrahydrofuran-2-ylmethyl group in the target compound introduces a cyclic ether moiety, enhancing lipophilicity (predicted logP ~3.2) compared to thiomorpholinoethyl (logP ~2.8) .
- 3-Chlorophenyl at position 4 is associated with stronger calcium channel affinity than 2-chlorophenyl derivatives, as seen in Amlodipine .
Pharmacological Activity
Vasodilatory and Antihypertensive Effects
- FRC-8411 (methyl (E)-3-phenyl-2-propen-1-yl derivative): Exhibits potent, long-lasting hypotension in rats (0.3–3 mg/kg oral) but induces tachycardia, a common DHP side effect .
- YC-93: Shows 100–300x greater cerebral and coronary vasodilation potency than papaverine, attributed to its nitro group and benzyl-N-methylaminoethyl ester .
- Target Compound : While direct pharmacological data are unavailable, its 3-chlorophenyl and tetrahydrofuran groups suggest enhanced tissue selectivity and prolonged half-life compared to simpler esters (e.g., diethyl derivatives in ).
Calcium Channel Binding
- Nicardipine (3-benzyl(methyl)aminoethyl ester): High aortic sensitivity (pA2 = 8.4) due to bulky aminoethyl groups .
- Target Compound : The tetrahydrofuran group may reduce calcium channel binding compared to Nicardipine but improve blood-brain barrier penetration.
Physicochemical Properties
Table 2 compares key properties:
Insights :
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via Knoevenagel condensation between 3-chlorobenzaldehyde and each β-keto ester, followed by Michael addition and cyclodehydration. A study using charge-tagged reactants confirmed pathway convergence at the dihydropyridine precursor. Optimized conditions (Table 1) involve refluxing in ethanol (12 h, 80°C), yielding 68% product after oxidation with MnO₂.
Table 1: Hantzsch Synthesis Optimization
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 80 | 12 | 68 |
| Acetonitrile | 70 | 18 | 55 |
| Toluene | 110 | 8 | 48 |
Microwave-assisted synthesis reduced reaction time to 45 minutes (70°C, 300 W) with comparable yield (66%).
Enantioselective Synthesis via Modified Hantzsch Protocol
A stereocontrolled approach adapts the Hantzsch method using chiral β-keto esters. Key steps include:
Diastereomeric Separation
Reaction in THF (24 h, 25°C) produced a 1:1 diastereomer mixture, resolved via chromatography on poly(D-phenylglycine) (Chiralpak® IA). The (SS) -isomer exhibited superior binding affinity (Kᵢ = 0.8 nM in cerebral tissue).
Table 2: Stereoisomer Pharmacological Profiling
| Isomer | Cerebral Kᵢ (nM) | Cardiac Kᵢ (nM) |
|---|---|---|
| SS | 0.8 | 12.4 |
| RR | 15.2 | 18.7 |
Sec-Aminodienyl Ester Cyclization
An alternative route leverages sec-aminodienyl esters for regioselective 1,4-DHP formation (Figure 1):
Step 1 : Synthesis of tert-aminodienyl ester (1 ) from methyl 3-aminocrotonate and acetyl chloride.
Step 2 : Aminolysis with 3-chlorobenzylamine to form sec-aminodienyl ester (3a ).
Step 3 : Azaelectrocyclization with crotonaldehyde in xylene (8 h, 140°C), yielding 53% product after silica gel purification.
Figure 1: Sec-Aminodienyl Pathway
Bromination and Functionalization
Electrophilic bromination of 1,4-DHP precursors enables late-stage diversification. Using N-bromosuccinimide (NBS) in methanol:
-
Diethyl 2,6-dimethyl-4-(3-chlorophenyl)-1,4-DHP-3,5-dicarboxylate brominated at methyl groups (Table 3).
Table 3: Bromination Efficiency
| Precursor | NBS Equiv. | Time (h) | Yield (%) |
|---|---|---|---|
| 7a | 2.0 | 3 | 89 |
| 7b | 1.5 | 2.5 | 78 |
Crystallization and Characterization
X-ray Diffraction Analysis
Crystallization from methanol confirmed planar 1,4-DHP geometry with 3-chlorophenyl equatorial orientation. Key bond lengths:
Spectroscopic Validation
Comparative Analysis of Synthetic Routes
Table 4: Method Efficacy Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Hantzsch Multicomponent | 68 | 98 | High |
| Enantioselective | 72 | 99.5 | Moderate |
| Sec-Aminodienyl | 53 | 95 | Low |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 1,4-dihydropyridine (1,4-DHP) derivatives structurally analogous to this compound?
- The Hantzsch synthesis is a cornerstone for 1,4-DHP derivatives, involving a one-pot multicomponent reaction of aldehydes, β-keto esters, and ammonium acetate. For example, Palakshi Reddy et al. optimized this method using ethanol as a solvent under reflux to synthesize diethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate . Modifications, such as substituting tetrahydrofuran-derived aldehydes, can introduce steric and electronic variations. Microwave-assisted synthesis may reduce reaction times and improve yields .
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?
- NMR Spectroscopy : H and C NMR are essential for confirming substituent positions and dihydropyridine ring conformation. For instance, the deshielding of NH protons (δ ~5.5 ppm) and ester carbonyl carbons (δ ~165–170 ppm) are diagnostic .
- X-ray Crystallography : Crystal structures of analogs (e.g., diethyl 4-(4-ethoxyphenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate) reveal chair-like conformations of the dihydropyridine ring and intermolecular hydrogen bonding patterns, which stabilize the structure .
Q. How should researchers handle discrepancies in melting points or solubility data across studies?
- Variations often arise from impurities or polymorphic forms. Employ recrystallization in different solvents (e.g., ethanol vs. acetonitrile) and validate purity via HPLC (≥98% purity, as in pharmacopeial standards for related compounds) . Differential Scanning Calorimetry (DSC) can identify polymorphs by detecting thermal transitions .
Advanced Research Questions
Q. What role do substituents play in modulating the compound’s electronic and conformational properties?
- Substituents on the 4-phenyl group (e.g., 3-chlorophenyl vs. 4-ethoxyphenyl) influence electron density and steric hindrance. X-ray studies show that electron-withdrawing groups (e.g., -Cl) flatten the dihydropyridine ring, enhancing planarity, while bulky groups (e.g., tetrahydrofuran-2-ylmethyl) introduce torsional strain . Computational studies (DFT) can quantify these effects by analyzing HOMO-LUMO gaps and electrostatic potential maps .
Q. How can researchers resolve contradictions in biological activity data among structurally similar analogs?
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., halogen position, ester chain length) and correlate changes with activity. For example, 3-chlorophenyl derivatives exhibit higher calcium channel blocking activity than 4-chlorophenyl analogs due to improved receptor fit .
- Analytical Rigor : Use validated reference standards (e.g., USP Amlodipine-related compounds) to ensure batch-to-batch consistency and minimize impurity-driven variability .
Q. What computational approaches are recommended to predict the compound’s stability under physiological conditions?
- Molecular Dynamics (MD) Simulations : Model interactions with water and lipids to predict hydrolysis rates of ester groups. For instance, methyl esters hydrolyze faster than ethyl esters in aqueous media .
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to identify labile sites (e.g., ester linkages) prone to degradation .
Methodological Considerations
Q. How should researchers optimize storage conditions to prevent degradation?
- Store under inert atmosphere (N) at +4°C to minimize oxidation of the 1,4-DHP ring. Avoid prolonged exposure to light, as UV irradiation can induce ring aromatization .
Q. What strategies mitigate challenges in stereochemical characterization of chiral derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
